benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
The compound benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone features a benzo[c][1,2,5]thiadiazole core linked via a methanone group to an azetidine ring (4-membered nitrogen heterocycle) substituted with a phenoxymethyl-modified 1,2,3-triazole.
Synthesis: While direct synthesis details are absent in the provided evidence, analogous compounds (e.g., ) suggest the triazole-azetidine moiety is likely formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") . The benzo[c][1,2,5]thiadiazole component may be introduced through nucleophilic substitution or coupling reactions.
Applications: The structural motifs (thiadiazole, triazole, azetidine) are common in medicinal chemistry, particularly in kinase inhibitors and anticancer agents. For example, highlights similar oxadiazole derivatives as CDK9 inhibitors , while reports triazole-thiadiazole hybrids with antitumor activity .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c26-19(13-6-7-17-18(8-13)22-28-21-17)24-10-15(11-24)25-9-14(20-23-25)12-27-16-4-2-1-3-5-16/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIPAXKIFUQGOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=NSN=C3C=C2)N4C=C(N=N4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step protocols:
Synthesis of benzo[c][1,2,5]thiadiazole starting material using cyclization reactions involving appropriate sulfur and nitrogen-containing precursors.
Formation of the azetidine ring using cyclization reactions involving suitable amino and halide precursors.
Coupling of these intermediates through appropriate condensation reactions to yield the final compound under controlled temperatures and solvent conditions.
Industrial Production Methods: : Large-scale production might involve optimization of each synthetic step to maximize yield and purity, including the use of efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo several types of chemical reactions:
Oxidation: : Potentially involves oxidative transformations at the phenoxymethyl or azetidine units.
Reduction: : Reductive amination or reduction of the triazole moiety.
Substitution: : Nucleophilic or electrophilic substitutions at various positions, particularly within the benzo[c][1,2,5]thiadiazole or triazole rings.
Common Reagents and Conditions: : Reactions often utilize reagents such as palladium catalysts for coupling reactions, copper catalysts for click chemistry, and appropriate bases or acids to facilitate specific substitutions or eliminations.
Major Products: : These reactions could yield derivatives with modified functional groups, leading to new analogs with potentially altered reactivity or application profiles.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzo[c][1,2,5]thiadiazole core linked to a phenoxymethyl group and an azetidine moiety. The synthesis of such compounds typically involves multi-step organic reactions including cyclization and functional group modifications. Various methods have been proposed for synthesizing derivatives of benzo[c][1,2,5]thiadiazole due to their diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, compounds containing the benzo[c][1,2,5]thiadiazole scaffold have shown effectiveness against various bacterial strains. In one study, the incorporation of different substituents on the thiadiazole ring enhanced antibacterial efficacy against Gram-positive bacteria .
Anticancer Activity
Compounds similar to benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone have been investigated for their anticancer properties. Thiadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The structural features that contribute to these activities include electron-withdrawing groups that enhance interaction with cellular targets.
Antiviral Effects
Some studies have explored the antiviral potential of thiadiazole derivatives against viruses such as HIV and influenza. These compounds may inhibit viral replication by interfering with viral enzymes or host cell pathways . The specific mechanism of action for benzo[c][1,2,5]thiadiazol derivatives remains an area for further investigation.
Material Science Applications
Beyond biological applications, benzo[c][1,2,5]thiadiazole derivatives are being researched for their utility in material science. Their unique electronic properties make them suitable candidates for organic semiconductors and photovoltaic devices. The incorporation of triazole units can enhance charge transport properties in polymeric materials .
Case Studies and Findings
Mechanism of Action
The compound's effects are often mediated through interactions with specific molecular targets, such as enzymes or receptors, where it can inhibit or modulate biological pathways. The benzo[c][1,2,5]thiadiazole unit, in particular, can interact with biomolecules through π-stacking, hydrogen bonding, or coordination to metal centers, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) Benzo[c][1,2,5]oxadiazole vs. Thiadiazole
- Compound 13l (): Replaces thiadiazole with oxadiazole, yielding (4-amino-2-(methylthio)thiazol-5-yl)(benzo[c][1,2,5]oxadiazol-5-yl)methanone. This may alter binding to targets like CDK9, where electron-deficient cores enhance kinase inhibition . Activity: Reported as a CDK9 inhibitor, though IC50 values are unspecified .
(b) Thiadiazole-Thiazole Hybrids
Triazole Substituent Modifications
- Phenoxymethyl Group: The target compound’s triazole is substituted with a phenoxymethyl group, enhancing lipophilicity and possibly improving membrane permeability.
- Comparison :
Table 1: Substituent Impact on Properties
*Estimated based on structural analogs.
Azetidine vs. Larger Nitrogen Heterocycles
- Comparison :
Structural Advantage : Azetidine’s strain may enhance metabolic resistance compared to larger rings, though synthetic complexity increases.
Biological Activity
Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing relevant studies and findings.
Chemical Structure
The compound features a benzo[c][1,2,5]thiadiazole core linked to a triazole and azetidine moiety. Its structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of compounds containing thiadiazole and triazole frameworks. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial activity against various strains of bacteria. In particular, derivatives of triazoles have shown effectiveness against Gram-positive and Gram-negative bacteria, often exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
- Case Study : A study involving 1,2,4-triazole derivatives indicated that modifications at specific positions enhanced antibacterial potency. For example, compounds with a benzyl group in the 4-position were particularly effective against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The biological evaluation of triazole and thiadiazole derivatives has also revealed promising anticancer properties:
- Inhibition of Tumor Growth : Certain analogues have been shown to inhibit the proliferation of cancer cell lines. For instance, thiosemicarbazone derivatives exhibited cytotoxicity against breast cancer cells (MDA-MB-231) with significant inhibition rates at low concentrations .
The mechanism through which benzo[c][1,2,5]thiadiazol derivatives exert their biological effects is still under investigation. However, it is hypothesized that these compounds may interact with specific enzymes or receptors involved in microbial resistance or cancer cell proliferation.
Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for constructing the azetidine-triazole-phenoxymethyl scaffold in this compound?
The azetidine-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:
- Step 1 : Prepare an azide-functionalized azetidine precursor (e.g., 3-azidoazetidine).
- Step 2 : React with a terminal alkyne containing the phenoxymethyl group under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in THF/H₂O).
- Step 3 : Purify the triazole product via column chromatography or recrystallization (ethanol/water mixtures are common). Yields typically range from 70–85% under optimized conditions .
Q. Which spectroscopic techniques are critical for characterizing the benzothiadiazole and triazole moieties?
- ¹H/¹³C NMR : Aromatic protons in benzothiadiazole appear as doublets (δ 7.5–8.5 ppm), while triazole protons resonate near δ 7.8–8.2 ppm. Azetidine protons show splitting patterns due to ring strain (δ 3.5–4.5 ppm) .
- IR Spectroscopy : Benzothiadiazole exhibits C=N stretches at ~1600 cm⁻¹; triazole rings show N–N stretches near 1450 cm⁻¹ .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?
Discrepancies arise from crystallinity variations and substituent effects. Methodological recommendations:
- Solvent Screening : Test DMSO, DMF, THF, and dichloromethane at 25–60°C.
- Co-solvent Systems : Use ethanol/water (7:3) for biological assays.
- Thermal Analysis : DSC/TGA can identify polymorphic forms affecting solubility .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., antimicrobial targets). The phenoxymethyl group often occupies hydrophobic pockets, while the triazole forms hydrogen bonds .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of docked poses. Pay attention to azetidine ring flexibility .
Q. Why do some studies report antimicrobial activity while others show no efficacy for structurally similar analogs?
Contradictions may stem from:
- Bacterial Strain Variability : Gram-positive strains (e.g., S. aureus) are more susceptible due to membrane permeability.
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on the benzothiadiazole enhance activity, while bulky phenoxymethyl groups reduce it.
- Assay Conditions : MIC values vary with incubation time (18–24 hrs) and inoculum size .
Methodological Challenges
Q. How can researchers optimize reaction yields for the CuAAC step in scale-up syntheses?
- Catalyst Optimization : Replace CuSO₄/ascorbate with CuI/PPh₃ for higher yields (up to 92%) .
- Solvent Choice : DMF improves solubility of aromatic intermediates but may require post-reaction dialysis.
- Microwave Assistance : Reduce reaction time from 12 hrs to 30 mins at 80°C .
Q. What strategies mitigate decomposition of the azetidine ring during storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C.
- Stabilizers : Add 1% w/v mannitol to aqueous solutions.
- Avoid Protic Solvents : Methanol/water mixtures accelerate ring-opening reactions .
Data Interpretation
Q. How should researchers interpret contradictory NMR coupling constants for the azetidine ring?
Variations in J values (e.g., 8–12 Hz for adjacent protons) arise from:
- Conformational Flexibility : Boat vs. chair conformers in solution.
- Solvent Effects : CDCl₃ vs. DMSO-d₆ alter ring puckering.
- Temperature : Low-temperature NMR (e.g., -40°C) stabilizes dominant conformers .
Q. What analytical approaches validate the absence of regioisomers in the triazole ring?
- NOESY NMR : Cross-peaks between triazole H and phenoxymethyl protons confirm regiochemistry.
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate regioisomers; retention times differ by 1.5–2 mins .
Biological Evaluation
Q. Which in vitro assays are most suitable for evaluating this compound’s kinase inhibition potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
